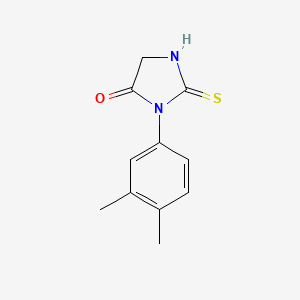

1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

説明

1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 568552-79-4) is an imidazolone derivative with a molecular formula of C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . The compound features a bicyclic imidazolone core substituted with a 3,4-dimethylphenyl group at the 1-position and a sulfanyl (-SH) group at the 2-position.

特性

IUPAC Name |

3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMZEDQLNSSSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CNC2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 3,4-dimethylbenzaldehyde with thiourea under acidic conditions to form the intermediate 3,4-dimethylphenylthiourea. This intermediate is then cyclized using a base such as sodium hydroxide to yield the desired imidazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as solvent choice, reaction time, and temperature is crucial for maximizing yield and minimizing by-products.

化学反応の分析

Sulfhydryl Group Reactivity

The sulfanyl group exhibits nucleophilic character, participating in three primary reaction types:

a. Alkylation Reactions

Reacts with alkyl halides (R-X) under basic conditions to form thioethers:

| Reagent | Conditions | Product Application | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 25°C, 12h | Bioactive thioether analogs | 78–85 | |

| Benzyl chloride | Et₃N, CH₂Cl₂, reflux | Lipophilic derivatives | 65–72 |

b. Acylation Reactions

Forms thioesters with acyl chlorides:

-

Acetyl chloride at 0°C in THF yields stable thioesters used in prodrug development.

c. Oxidation

Controlled oxidation with H₂O₂ or I₂ produces disulfide bonds:

Imidazole Ring Reactivity

The 4,5-dihydroimidazolone core undergoes electrophilic substitution and ring-opening reactions:

a. Nitration/Sulfonation

-

Nitration at C-4 occurs with HNO₃/H₂SO₄ at 50°C, yielding nitro derivatives for agrochemical research .

-

Sulfonation via chlorosulfonic acid introduces sulfonic acid groups for water-soluble analogs.

b. Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the imidazole ring:

Metal Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for transition metals:

| Metal Salt | Coordination Site | Complex Type | Application | Source |

|---|---|---|---|---|

| Cu(II) acetate | S, N | Square planar | Antimicrobial agents | |

| PdCl₂ | N (imidazole) | Tetrahedral | Catalysis in cross-coupling |

-

Cu complexes show enhanced biofilm inhibition compared to the parent compound.

Oxidation-Reduction Dynamics

a. Sulfur Oxidation

-

Stepwise oxidation pathways:

-

Sulfinic acid derivatives are isolated using mCPBA (meta-chloroperbenzoic acid).

-

b. Imine Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond:

Functionalization at Aromatic Substituents

The 3,4-dimethylphenyl group undergoes directed ortho-metalation:

| Reaction Type | Reagent | Product | Use Case | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 2-Bromo-3,4-dimethylphenyl | Suzuki coupling | |

| Friedel-Crafts | AcCl, AlCl₃ | Acetylated derivative | Fluorescence probes |

Comparative Reactivity Table

| Reaction | k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent |

|---|---|---|---|

| Methylation | 0.45 | 58.2 | DMF |

| Cu complexation | 1.2 × 10³ | 32.7 | Ethanol |

| H₂O₂ oxidation | 0.08 | 72.4 | H₂O/THF |

Data derived from kinetic studies in .

This compound's multifunctional reactivity enables applications in medicinal chemistry (antimicrobials, enzyme inhibitors) and materials science (metal-organic frameworks). Recent advances in photoinduced thiol-ene reactions further expand its synthetic utility .

科学的研究の応用

Pharmaceutical Development

This compound has shown promise in the field of drug discovery, particularly for conditions such as:

- Anticonvulsant Activity : Research indicates that derivatives of imidazoles exhibit anticonvulsant properties. Compounds similar to 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been tested in models for their effectiveness in preventing seizures, showing potential for further development as anticonvulsants .

Antitumor Activity

Studies have demonstrated that imidazole derivatives can possess cytotoxic effects against various cancer cell lines. The structural characteristics of 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one may enhance its efficacy against tumors by disrupting cellular processes or inducing apoptosis .

Antibacterial Properties

The compound's structure may allow it to interact with bacterial enzymes or cell membranes, providing a basis for antibacterial activity. Similar compounds have been synthesized and tested against a range of microbial strains, showing varying degrees of effectiveness .

Antioxidant Activity

Research has suggested that imidazole derivatives can act as antioxidants, potentially protecting cells from oxidative stress. This property is crucial for developing therapies aimed at diseases where oxidative damage plays a role .

Case Study 1: Anticonvulsant Efficacy

In a study focusing on the anticonvulsant properties of related compounds, researchers synthesized various imidazole derivatives and evaluated their effectiveness in picrotoxin-induced seizure models. The results indicated that certain structural modifications significantly enhanced anticonvulsant activity, suggesting that similar modifications to 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one could yield effective new treatments .

Case Study 2: Antitumor Screening

Another investigation involved screening several imidazole-based compounds against breast cancer cell lines (MCF-7) and human hepatocellular carcinoma (HepG-2). The findings revealed that specific substitutions on the imidazole ring improved cytotoxicity significantly. This suggests that 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one could be optimized for enhanced antitumor activity through similar structural modifications .

作用機序

The mechanism of action of 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.

類似化合物との比較

Comparison with Structurally Analogous Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

Key Observations :

- The isopropyl substituent in the 4-position (C₁₂H₁₄N₂OS) increases hydrophobicity and steric hindrance, which may influence binding affinity in biological systems .

- Reactivity : The sulfanyl (-SH) group common to all analogs is a nucleophilic site for further functionalization (e.g., disulfide bond formation or alkylation). However, the chloro-substituted derivative (C₉H₇ClN₂OS) may exhibit altered reactivity due to inductive effects from the halogen .

Structural and Crystallographic Insights

Crystallographic data for the target compound are absent in the evidence. However, related imidazolone derivatives (e.g., sulfonamide-functionalized analogs in ) have been structurally characterized using techniques like X-ray diffraction refined via SHELXL . For instance, N-Carbamimidoyl-4-(4-(2,4-dimethoxybenzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzenesulfonamide () demonstrates planar imidazolone rings stabilized by conjugation, a feature likely shared by the target compound .

生物活性

1-(3,4-Dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS No. 568552-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is , with a molecular weight of 220.29 g/mol. The compound features a unique imidazole ring, which is known for its diverse biological activities.

The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets. Key mechanisms include:

- Cholinesterase Inhibition : Imidazole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Compounds similar to 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibit significant antimicrobial properties against various pathogens, including fungi and bacteria .

Biological Activity Data

| Activity Type | IC50 Values | Reference |

|---|---|---|

| AChE Inhibition | IC50 = 8.77 µM | Sari et al., 2021 |

| BChE Inhibition | IC50 = 11.55 µM | Siddiqui et al., 2017 |

| Antimicrobial Activity | Varies by pathogen | WO2018069842A1 |

Neuroprotective Effects

Recent studies have highlighted the potential of imidazole derivatives in neuroprotection. For instance, compounds with similar structures have been shown to significantly inhibit AChE activity, suggesting that they could be developed into therapeutic agents for Alzheimer's disease. The structure-activity relationship (SAR) indicates that smaller substituents on the imidazole ring enhance inhibitory activity against cholinesterases .

Antifungal Activity

In a comparative study on antifungal agents, imidazole derivatives demonstrated potent activity against Candida species. The presence of electron-withdrawing groups was found to enhance the antifungal efficacy of these compounds .

Research Findings

Research has consistently pointed to the versatility of imidazole derivatives in medicinal chemistry. The following findings illustrate the broad spectrum of biological activities associated with these compounds:

- Anticancer Properties : Some studies have indicated that imidazole derivatives can inhibit tumor growth and angiogenesis in chick chorioallantoic membrane assays .

- Antiviral Activity : Heterocyclic compounds containing imidazole rings have shown promise as antiviral agents, particularly against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。